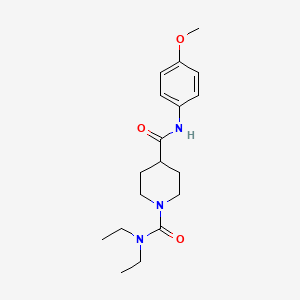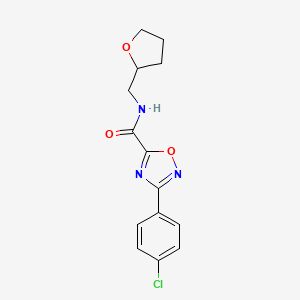
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide, commonly known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known to play a crucial role in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is a key mediator of synaptic plasticity, learning, and memory.
Mécanisme D'action
The mechanism of action of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves its binding to the this compound receptor and blocking its activity. The this compound receptor is a ligand-gated ion channel that is activated by the binding of glutamate. When glutamate binds to the receptor, it opens the channel and allows the influx of calcium ions, which triggers various intracellular signaling pathways. This compound binds to a specific site on the receptor and prevents the binding of glutamate, thus blocking the channel and inhibiting calcium influx.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of the this compound receptor. This compound has been shown to reduce synaptic plasticity, learning, and memory in various animal models. It has also been shown to have neuroprotective effects in some studies, possibly due to its ability to reduce calcium influx and prevent excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in lab experiments is its specificity for the this compound receptor. This compound binds to a specific site on the receptor and blocks its activity, thus allowing researchers to investigate the role of the this compound receptor in different physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have neurotoxic effects in some studies, and its use should be carefully monitored.
Orientations Futures
There are several future directions for the use of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in scientific research. One of the areas of interest is the role of the this compound receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in some studies, and further research is needed to investigate its potential therapeutic use in these conditions. Another area of interest is the development of new this compound receptor antagonists with improved specificity and reduced toxicity. This compound has been a useful tool in investigating the role of the this compound receptor, but there is still a need for more selective and less toxic compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves the reaction of 4-methoxybenzylamine and diethyl malonate in the presence of sodium ethoxide. The product is then treated with acetic anhydride and heated to form the final product. The yield of this reaction is typically around 60%.
Applications De Recherche Scientifique
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide has been extensively used in scientific research as an this compound receptor antagonist. This compound is known to bind to the this compound receptor and block its activity, thereby inhibiting synaptic plasticity, learning, and memory. It has been used in various studies to investigate the role of the this compound receptor in different physiological and pathological conditions, such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-12-10-14(11-13-21)17(22)19-15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWQOWKHHJCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)
![(3S*,5R*)-1-(3-hydroxybenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349620.png)
![ethyl 4-{[4-(3-hydroxy-3-methylbutyl)benzoyl]amino}-1-piperidinecarboxylate](/img/structure/B5349622.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5349626.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)

![3-(3-chloroisoxazol-5-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]propanamide](/img/structure/B5349659.png)